3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile
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Overview
Description
3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile is a complex organic compound featuring an imidazole ring substituted with hydroxymethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Industrial production would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-[4,5-bis(formyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile.
Reduction: Formation of 3-[4,5-bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl and phenyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazole: Lacks the propanenitrile group, which may affect its reactivity and applications.
2-Phenyl-4,5-dihydroxyimidazole: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.
Uniqueness
3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
679407-11-5 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
3-[4,5-bis(hydroxymethyl)-2-phenylimidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C14H15N3O2/c15-7-4-8-17-13(10-19)12(9-18)16-14(17)11-5-2-1-3-6-11/h1-3,5-6,18-19H,4,8-10H2 |
InChI Key |
ANGLWFRTZCOBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2CCC#N)CO)CO |
Origin of Product |
United States |
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